molecular formula C17H21NO4 B6348365 4-(3-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-28-9

4-(3-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348365
CAS No.: 1326808-28-9
M. Wt: 303.35 g/mol
InChI Key: DJJZMLOPUNANBI-UHFFFAOYSA-N
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Description

4-(3-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.14705815 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(3-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol

This compound features a spirocyclic structure that is characteristic of various biologically active molecules, enhancing its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The detailed synthetic pathway can vary, but generally includes:

  • Formation of the Spirocyclic Core : Using appropriate starting materials to create the spiro structure.
  • Acylation : Introducing the 3-methylbenzoyl group to enhance biological activity.
  • Carboxylation : Finalizing the structure with a carboxylic acid functional group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar spirocyclic compounds. For instance, derivatives of 1-thia-4-azaspiro[4.5]decane have shown significant activity against various cancer cell lines, including HepG2 (human liver hepatocellular carcinoma) and PC-3 (human prostate adenocarcinoma) . The mechanism often involves apoptosis induction and cell cycle arrest.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Targeting specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Case Studies

StudyCompoundCell LineIC50 ValueObservations
Study 11-Thia derivativesHepG215 µMSignificant cytotoxicity observed
Study 2Spirocyclic analoguesPC-320 µMInduced apoptosis and cell cycle arrest

These studies indicate that modifications to the spirocyclic framework can significantly enhance anticancer activity.

Properties

IUPAC Name

4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-12-6-5-7-13(10-12)15(19)18-14(16(20)21)11-22-17(18)8-3-2-4-9-17/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJZMLOPUNANBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(COC23CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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